Methyl 6-amino-6-deoxy-beta-D-erythro-hexopyranoside
Description
Methyl 6-amino-6-deoxy-beta-D-erythro-hexopyranoside is a modified carbohydrate derivative characterized by a deoxygenated C6 position substituted with an amino group. The "erythro" designation refers to the stereochemical configuration of adjacent hydroxyl groups (C3 and C4 in this case), which adopt a cis orientation. This compound is synthesized via selective functionalization at the C6 position, often involving azide intermediates that are subsequently reduced to amines .
Properties
CAS No. |
79695-15-1 |
|---|---|
Molecular Formula |
C7H15NO5 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(3S,5R,6R)-2-(aminomethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H15NO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2,8H2,1H3/t3?,4-,5?,6-,7-/m1/s1 |
InChI Key |
BJYPUAVFYCRNFH-ZYJOIKNDSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H](C([C@@H](C(O1)CN)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CN)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Functional Group Modifications
The following table highlights key structural differences between methyl 6-amino-6-deoxy-beta-D-erythro-hexopyranoside and related compounds:
Key Observations :
- Amino vs. Deoxy/Methoxy Groups: The amino group at C6 enhances nucleophilicity and hydrogen-bonding capacity compared to deoxy (C6-H) or methoxy (C6-OCH3) derivatives, impacting solubility and reactivity in glycosylation reactions .
- Anomeric Configuration: Beta-anomers (e.g., target compound) exhibit distinct stereoelectronic effects compared to alpha-anomers (e.g., benzyl derivatives in ), affecting enzyme recognition and hydrolysis resistance .
Comparison with Analogues
- 6-Deoxy Derivatives (e.g., Compound 22 in ) : Synthesized via iodide displacement followed by catalytic hydrogenation, avoiding azide intermediates .
- 6-O-Methyl Derivatives (e.g., Compound 15 in ) : Achieved through regioselective methylation using methyl iodide under basic conditions .
- Thio-glycosides (e.g., ): Require thioglycoside donors and activation with promoters like NIS/TfOH .
Physicochemical Properties
| Property | This compound | 6-Deoxy-beta-D-galabioside (22) | 6-O-Methyl-beta-D-galabioside (15) |
|---|---|---|---|
| Solubility | High in polar solvents (due to -NH2) | Moderate | Moderate |
| Basicity (pKa) | ~8.5 (amine proton) | N/A | N/A |
| Thermal Stability | Stable up to 150°C | Similar | Similar |
Spectroscopic Data :
- NMR: The C6-amino group in the target compound shows distinct ¹H NMR signals at δ 1.8–2.2 ppm (NH2) and ³J coupling patterns reflecting erythro configuration .
- Mass Spectrometry : ESI-HRMS confirms molecular ion peaks at m/z 208.0974 [M+H]+ .
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